molecular formula C28H22AuP B12888455 2-Naphthalenyl(triphenylphosphine)gold

2-Naphthalenyl(triphenylphosphine)gold

Cat. No.: B12888455
M. Wt: 586.4 g/mol
InChI Key: UPVVYXIZMRUEBD-UHFFFAOYSA-N
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Description

2-Naphthalenyl(triphenylphosphine)gold is an organogold(I) complex featuring a naphthalene group directly bonded to the gold center and stabilized by a triphenylphosphine (PPh3) ligand . This molecular architecture, with the gold atom in a linear coordination geometry , is of significant interest in multiple research fields. The compound serves as a valuable precursor in the synthesis of other metal complexes and as a catalyst in organic transformations, leveraging the unique reactivity of gold(I) centers . A key research application lies in photophysics, where similar aryl triphenylphosphine gold(I) complexes are studied for their luminescent properties . The direct attachment of the polyaromatic naphthalene moiety to the gold atom induces a strong internal heavy atom effect, which promotes spin-orbit coupling and can result in intense room-temperature phosphorescence originating from the triplet excited state of the naphthalene ligand . This makes such complexes promising candidates for development in organic light-emitting diodes (OLEDs) and other photonic devices . Furthermore, gold(I) complexes incorporating triphenylphosphine have demonstrated substantial biological activity. They are investigated for their in vitro anticancer properties, showing cytotoxicity against a range of human cancer cell lines, and for their anti-inflammatory potential, such as the ability to modulate the secretion of pro-inflammatory cytokines . The primary mechanism of action for these biological effects is often attributed to the high affinity of the gold(I) center for sulfur and selenium atoms in biomolecules, leading to the inhibition of enzymes like thioredoxin reductase (TrxR) . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C28H22AuP

Molecular Weight

586.4 g/mol

IUPAC Name

gold(1+);2H-naphthalen-2-ide;triphenylphosphane

InChI

InChI=1S/C18H15P.C10H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;/h1-15H;1-3,5-8H;/q;-1;+1

InChI Key

UPVVYXIZMRUEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C=[C-]C=CC2=C1.[Au+]

Origin of Product

United States

Structural Characterization and Coordination Environment of 2 Naphthalenyl Triphenylphosphine Gold

X-ray Crystallographic Analysis of Gold(I)-Aryl Phosphine (B1218219) Complexes

X-ray crystallography is a definitive technique for determining the solid-state structure of crystalline compounds. Analysis of 2-Naphthalenyl(triphenylphosphine)gold and analogous gold(I)-aryl phosphine complexes provides detailed information on coordination geometry, bond parameters, and intermolecular interactions. nih.govrsc.org

Gold(I) complexes, possessing a d¹⁰ electronic configuration, predominantly exhibit a linear two-coordinate geometry. rsc.orgresearchgate.net This principle holds for aryl phosphine gold(I) complexes, where the gold center is typically bonded to a phosphorus atom from the phosphine ligand and a carbon atom from the aryl group. rsc.org In the case of (pentafluorophenyl)(triphenylphosphine)gold(I), a closely related compound, the C–Au–P angle is 178°, deviating only slightly from the ideal 180° of perfect linearity. rsc.org Similarly, other phosphine gold(I) complexes show P-Au-P or N-Au-P angles that are nearly linear, with values recorded between 166° and 178°. nih.govnih.gov This linear arrangement is a hallmark of two-coordinate Au(I) chemistry, minimizing steric repulsion and optimizing orbital overlap for bonding. researchgate.netresearchgate.net

The precise measurement of bond lengths and angles through X-ray diffraction provides fundamental data on the nature of the coordinate bonds. In gold(I)-aryl phosphine complexes, the Au–P and Au–C bond distances are key parameters. For the analogous compound (pentafluorophenyl)(triphenylphosphine)gold(I), the Au–P bond length was determined to be 2.27(1) Å and the Au–C bond length was 2.07(2) Å. rsc.org These values are consistent with those observed in other similar gold(I) phosphine structures, where Au-P distances typically range from 2.22 Å to 2.31 Å. nih.govresearchgate.net

CompoundAu–P Bond Length (Å)Au–C Bond Length (Å)C–Au–P Angle (°)Reference
(Pentafluorophenyl)(triphenylphosphine)gold(I)2.27(1)2.07(2)178.0 rsc.org
[Au(L1)(PPh3)] (L1 = 6-ethoxy-9H-purine anion)2.235(1)N/A (Au-N bond)175.4(1) nih.gov
[Au(L3)(PPh3)] (L3 = 6-allyloxy-9H-purine anion)2.232(2)N/A (Au-N bond)172.4(2) nih.gov

This table presents crystallographic data for representative gold(I) phosphine complexes, illustrating typical bond lengths and the near-linear coordination geometry.

A fascinating feature of gold(I) chemistry is the tendency for gold centers to engage in aurophilic interactions, which are weak, attractive forces between closed-shell Au(I) ions. nih.govmdpi.com These interactions, with energies comparable to strong hydrogen bonds, lead to the formation of dimers or larger aggregates with Au···Au distances shorter than the sum of their van der Waals radii (~3.6 Å). nih.gov

In the specific binuclear complex [μ-2-Naphthyl{Au(PPh3)}2]ClO4, where two Au(PPh3) units are bridged by a single 2-naphthyl group, X-ray crystallography has revealed a short intramolecular Au–Au separation of 2.7731(4) Å. rsc.org This distance is significantly shorter than the van der Waals contact distance and is a clear indication of a strong aurophilic interaction holding the two gold centers in close proximity. rsc.org Such interactions are not merely structural curiosities; they can significantly influence the photophysical properties of the complex. mdpi.comub.edu

Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods are crucial for confirming the structure in solution and providing further details about the electronic environment of the nuclei. nih.govrsc.org

Multinuclear NMR spectroscopy is a powerful tool for the characterization of 2-Naphthalenyl(triphenylphosphine)gold in solution.

³¹P{¹H} NMR: This is often the most informative NMR technique for phosphine complexes. The coordination of the triphenylphosphine (B44618) ligand to the gold(I) center causes a significant downfield shift in the ³¹P chemical shift (δ) compared to the free PPh₃ ligand. mdpi.com For example, related (imido)gold(I) triethylphosphine (B1216732) complexes show ³¹P signals around 41.0 ppm. acs.org This shift confirms the formation of the Au-P bond in solution.

¹H NMR: The ¹H NMR spectrum displays characteristic signals for the aromatic protons of both the 2-naphthyl and the triphenylphosphine ligands. The integration of these signals can help confirm the stoichiometry of the complex.

¹³C{¹H} NMR: This spectrum provides detailed information about the carbon framework. It shows distinct resonances for the carbon atoms of the 2-naphthyl group and the phenyl rings of the triphenylphosphine ligand. The carbon atoms directly bonded to phosphorus will appear as doublets due to ¹³C-¹³P coupling. rsc.org

NucleusCompound Type / FragmentTypical Chemical Shift (δ) / ppmKey FeatureReference
³¹P(R₃P)Au(I) Complexes~25-60Downfield shift upon coordination to Au(I) rsc.orgmdpi.comrsc.orgresearchgate.net
¹HTriphenylphosphine & Naphthyl Protons~7.0-8.5Complex multiplet patterns in the aromatic region rsc.org
¹³CTriphenylphosphine & Naphthyl Carbons~125-140Signals for aromatic carbons; C-P coupling observed rsc.org

This table summarizes representative NMR spectroscopic data for gold(I) phosphine complexes.

Mass spectrometry is employed to determine the molecular weight of the complex and to corroborate its elemental composition. nih.gov Soft ionization techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are particularly useful for analyzing organometallic compounds as they minimize fragmentation and often allow for the observation of the intact molecular ion. mdpi.comupce.cz The mass spectrum of a compound like 2-Naphthalenyl(triphenylphosphine)gold would be expected to show a prominent peak corresponding to the molecular ion [C₂₈H₂₂AuP]⁺. The fragmentation pattern typically involves the loss of neutral ligands, such as the triphenylphosphine, with the charge being retained by the gold-containing fragment. mdpi.comuvic.ca The characteristic isotopic pattern of gold (100% ¹⁹⁷Au) simplifies the interpretation of the spectra. uvic.ca

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important analytical technique used to probe the vibrational modes of molecules. In the context of 2-Naphthalenyl(triphenylphosphine)gold, IR spectroscopy provides valuable insights into the coordination of the triphenylphosphine and 2-naphthalenyl ligands to the gold(I) center. The vibrational spectrum can be understood by considering the characteristic absorptions of the individual ligands and the changes that occur upon complexation.

The coordination of the triphenylphosphine ligand to the gold atom is confirmed by shifts in the characteristic vibrational bands of the P-C bonds and the phenyl rings. Similarly, the attachment of the 2-naphthalenyl group is evidenced by the vibrations of the naphthalene (B1677914) ring system. The presence of both sets of characteristic bands, with specific shifts due to coordination, provides a spectroscopic signature for the complex.

A key vibrational mode that directly confirms the formation of the complex is the Au-P stretching vibration. This band is typically observed in the far-infrared region of the spectrum and is a direct indicator of the bond between the gold atom and the phosphorus atom of the triphenylphosphine ligand. For gold(I) phosphine complexes, this absorption is generally found in the range of 420–541 cm⁻¹.

The table below summarizes the principal infrared absorption bands for 2-Naphthalenyl(triphenylphosphine)gold, with assignments based on the characteristic vibrations of the naphthalenyl and triphenylphosphine moieties.

Frequency (cm⁻¹)AssignmentDescription
~3100-3000ν(C-H)Aromatic C-H stretching vibrations of the naphthalene and phenyl rings.
~1600-1450ν(C=C)Aromatic C=C stretching vibrations within the naphthalene and phenyl rings.
~1435ν(P-C)Phenyl-phosphorus stretching vibration, often shifted upon coordination to gold.
~1100In-plane δ(C-H)In-plane C-H bending vibrations of the aromatic rings.
~750Out-of-plane δ(C-H)Out-of-plane C-H bending (wagging) vibrations of the aromatic rings.
~500Phenyl Ring VibrationOut-of-plane deformation of the phenyl rings, sensitive to substitution and coordination.
~450ν(Au-P)Gold-Phosphorus stretching vibration, confirming the PPh₃ coordination.

Note: The exact frequencies can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific crystalline form of the compound.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings of both the naphthalene and triphenylphosphine ligands give rise to a series of bands in the 1600-1450 cm⁻¹ region. The vibrations associated with the triphenylphosphine ligand, particularly the P-C stretching and phenyl ring modes, are of significant diagnostic value. The band around 1435 cm⁻¹ is characteristic of the P-C stretching vibration and its position can be sensitive to the coordination environment of the phosphorus atom. Other bands related to the triphenylphosphine ligand are found at approximately 1100, 750, and 500 cm⁻¹.

The vibrations of the naphthalenyl group are superimposed on those of the triphenylphosphine ligand. The characteristic C-H and C=C vibrations of the naphthalene ring system fall within the general regions for aromatic compounds. The specific pattern of substitution on the naphthalene ring can influence the exact positions and intensities of the out-of-plane C-H bending modes observed in the lower frequency region of the spectrum.

Electronic Structure and Photophysical Properties of Gold I Naphthalenyl Phosphine Complexes

Luminescence and Phosphorescence Phenomena in Gold(I) Complexes

Gold(I) phosphine (B1218219) complexes, particularly those incorporating aromatic chromophores like the naphthyl group, are well-known for their interesting photophysical properties, including both fluorescence and phosphorescence. nih.govresearchgate.netrsc.orgresearchgate.netrsc.org While many heavy-metal complexes are expected to be primarily phosphorescent, gold(I) complexes can exhibit significant fluorescence. nih.govresearchgate.net The luminescence in these compounds can arise from various electronic transitions, including metal-centered (MC), intraligand (IL), and charge-transfer (CT) excited states. researchgate.net

Intraligand Phosphorescence Originating from the Naphthyl Unit

In complexes like 2-Naphthalenyl(triphenylphosphine)gold, the naphthyl group acts as the primary chromophore. The emission observed is often characterized as originating from an intraligand (IL) excited state localized on this naphthyl moiety. researchgate.net At room temperature in solution, these types of complexes can display both intraligand fluorescence (a short-lived emission) and phosphorescence (a longer-lived emission). researchgate.net However, at lower temperatures, such as 77 K, the emission spectra become dominated by this intraligand phosphorescence, a typical feature for gold complexes that contain extended π-chromophores. researchgate.net This phenomenon is directly linked to the electronic transitions within the naphthalene (B1677914) unit, which are perturbed by the presence of the gold(I)-phosphine group.

Heavy Atom Effect of Gold(I) on Triplet State Properties

The observation of significant phosphorescence, even at room temperature in some cases, is a direct consequence of the "heavy atom effect." mdpi.comnih.gov The gold atom, being a heavy element, induces strong spin-orbit coupling (SOC). researchgate.net This coupling provides an efficient pathway for the molecule to transition from the initial singlet excited state (S₁) to a triplet excited state (T₁), a process known as intersystem crossing (ISC). mdpi.commdpi.comnih.gov

Once the triplet state is populated, it can relax to the ground state by emitting light (phosphorescence). The heavy atom effect enhances the rate of ISC, making the population of the triplet state more competitive with other decay pathways like fluorescence and non-radiative decay. mdpi.comnih.gov For the heavy atom effect to be most effective, the orbitals of the heavy atom must interact with the molecular orbitals involved in the electronic transition. pdx.edu While the presence of gold generally promotes ISC, the efficiency can vary greatly depending on the specific geometry and electronic structure of the complex. researchgate.net

Influence of Ligand Chromophore Location on Emissive Properties

The specific placement and structure of the chromophore within the ligand framework have a profound impact on the resulting emissive properties. rsc.orgrsc.org Studies on gold(I) complexes with phosphine ligands functionalized with different chromophores have shown that the coordination environment and the positioning of the chromophore significantly affect intersystem crossing and phosphorescence. rsc.orgrsc.org

For instance, in related gold(I)-naphthalimide complexes, the presence or absence of a substituent on the naphthalimide ring system alters the emission profile. mdpi.comnih.gov N-substituted, bulkier naphthalimide ligands tend to result in complexes that are purely fluorescent. nih.gov In contrast, complexes with less bulky, unsubstituted naphthalimide chromophores can pack more closely in the solid state or in aggregates. This proximity allows the heavy gold atom of a neighboring molecule to influence the chromophore, enhancing the intermolecular heavy atom effect and promoting phosphorescence. mdpi.comnih.gov This demonstrates that not just the chromophore itself, but its accessibility and interaction with nearby heavy atoms, are critical for determining the luminescence pathway.

Role of Aurophilic Interactions in Solid-State Luminescence Enhancement

A key feature of gold(I) chemistry is aurophilicity, a weak, attractive interaction between closed-shell gold(I) centers (Au···Au) with bond strengths comparable to hydrogen bonds. mdpi.comwikipedia.org These interactions are particularly important in the solid state, where they can lead to the formation of dimers, oligomers, or extended one-dimensional chains. mdpi.comrsc.org

Aurophilic interactions have a dramatic effect on the luminescence of gold(I) complexes. mdpi.com Many complexes that are non-emissive or weakly emissive in solution become intensely luminescent in the solid state. rsc.org This enhancement is attributed to the formation of new excited states, such as metal-metal-to-ligand charge transfer (MMLCT) states, and to the increased rigidity of the aggregated structure, which reduces non-radiative decay pathways. rsc.org The emission energy and intensity are highly sensitive to the Au···Au distance, which can be altered by external stimuli like temperature, pressure, or solvent vapors, leading to thermochromic, mechanochromic, and vapochromic behavior. mdpi.comnih.govacs.org For example, a reversible phase change in a gold(I) cluster was shown to alter the Au···Au distances, which directly correlated with a change in the complex's luminescence. nih.govacs.org

Table 2: Photophysical Properties of Gold(I)-Naphthyl Phosphine Type Complexes

Property Description Key Influencing Factors
Primary Emission Can exhibit both fluorescence and phosphorescence. researchgate.net Temperature, solvent, aggregation state.
Excited State Origin Primarily intraligand (IL) transitions localized on the naphthyl chromophore. researchgate.net Naphthyl π-system.
Phosphorescence Enhanced by the heavy atom effect of Gold(I). mdpi.comnih.gov Strong spin-orbit coupling (SOC) facilitates intersystem crossing (ISC). mdpi.comresearchgate.net
Solid-State Emission Often enhanced compared to solution due to aurophilic interactions and aggregation. mdpi.comrsc.org Au···Au distance, molecular packing, increased rigidity. rsc.orgnih.govacs.org

Theoretical and Computational Studies of Gold I Aryl Phosphine Complexes in Catalysis

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

No specific DFT calculations detailing the reaction mechanisms or electronic structure of 2-Naphthalenyl(triphenylphosphine)gold were found in the reviewed literature. General studies on related gold(I) phosphine (B1218219) complexes utilize DFT to investigate reaction pathways, such as those in cycloisomerization reactions, and to understand the electronic properties that govern their catalytic activity. nih.govnih.govmdpi.comsmith.edu These calculations are crucial for mapping out the energetic landscapes of reactions and identifying key intermediates. researchgate.net

Elucidating Ligand Effects on Electronic Structure and Reactivity

The literature contains considerable research on the effect of phosphine ligands on the electronic structure and reactivity of gold(I) complexes. nih.govsigmaaldrich.com Both steric and electronic properties of the phosphine ligand are known to influence the outcomes of gold-catalyzed reactions. nih.gov Computational models are often employed to correlate ligand properties with observed reactivity and selectivity. However, specific computational data elucidating the precise electronic and steric effects of the triphenylphosphine (B44618) and 2-naphthalenyl groups within the specific context of 2-Naphthalenyl(triphenylphosphine)gold are not available.

Modeling Transition States and Energy Barriers

Modeling transition states and calculating energy barriers are standard applications of DFT in catalysis research, providing insight into reaction kinetics and mechanisms. nih.govchemrxiv.orgnih.gov For gold-catalyzed reactions, these models can help rationalize how the catalyst facilitates specific transformations by lowering activation energies. nih.govchemrxiv.org Despite the availability of these computational methods, no studies were found that specifically model the transition states or calculate the energy barriers for reactions catalyzed by 2-Naphthalenyl(triphenylphosphine)gold.

Due to the absence of specific research data for "2-Naphthalenyl(triphenylphosphine)gold" in the areas outlined, providing detailed research findings, data tables, or an in-depth article strictly adhering to the user's request is not feasible at this time.

Q & A

Q. What are the optimal synthetic routes for preparing 2-naphthalenyl(triphenylphosphine)gold(I) complexes?

The synthesis typically involves transmetallation or ligand substitution reactions. For example, (triphenylphosphine)gold(I) chloride (ClAuPPh₃) can react with naphthalene-derived organometallic reagents (e.g., Grignard or lithium reagents) to form the target complex. Critical parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (often room temperature to 60°C), and stoichiometric ratios . Characterization via ³¹P NMR is essential to confirm ligand coordination, with chemical shifts typically observed between 30–40 ppm .

Q. Which spectroscopic techniques are most effective for characterizing 2-naphthalenyl(triphenylphosphine)gold(I) complexes?

  • ³¹P NMR : Detects coordination shifts and assesses ligand purity.
  • ¹H/¹³C NMR : Identifies naphthalenyl substituent environments; downfield shifts in carbonyl carbons (~Δ +10 ppm) indicate electronic effects from gold coordination .
  • X-ray crystallography : Resolves steric effects and confirms linear Au(I) geometry (bond angles ~170–180°). Challenges include resolving aromatic carbon overlaps in solid-state NMR, which may require isotopic labeling .
  • UV-Vis/PL spectroscopy : Monitors luminescence properties, particularly for applications in OLEDs or photothermal therapy .

Q. How do steric effects from triphenylphosphine ligands influence catalytic activity in gold(I) complexes?

Steric bulk from triphenylphosphine stabilizes Au(I) centers against aggregation but may hinder substrate access in catalysis. Comparative studies using bulky bis(o-biphenyl)phosphine ligands show reduced catalytic efficiency in alkynylation reactions, highlighting the need to balance steric protection with active site accessibility .

Advanced Research Questions

Q. What strategies mitigate data contradictions between solution-state and solid-state structural analyses?

Discrepancies in coordination geometry (e.g., monodentate vs. bidentate ligands) often arise from dynamic equilibria in solution. To resolve this:

  • Use low-temperature NMR to "freeze" conformational states.
  • Pair X-ray crystallography with DFT calculations to model solution-phase behavior .
  • For solid-state NMR, employ ¹³C CP/MAS with high-power decoupling to reduce line broadening caused by aromatic carbons .

Q. How can 2-naphthalenyl(triphenylphosphine)gold(I) complexes be integrated into biomedical applications?

  • Photothermal therapy : Triphenylphosphine-modified Au nanoparticles (3–6 nm) synthesized via microwave irradiation exhibit narrow size distributions and enhanced tumor-targeting capabilities. The phosphine oxide moiety reduces exciton quenching, improving photoluminescence quantum yields (PLQYs >80%) .
  • Drug conjugates : Solid-phase peptide synthesis (SPPS) enables site-specific gold conjugation to cysteine residues in peptides, as demonstrated in enkephalin derivatives. Protecting group selection (e.g., tert-butylthiol) is critical to prevent Au(I) displacement during synthesis .

Q. What experimental designs address challenges in catalytic C–H functionalization using Au(I) complexes?

  • Ligand screening : Test phosphine ligands with varying electronic profiles (e.g., electron-rich vs. electron-deficient) to modulate Au(I) electrophilicity.
  • Additive optimization : Silver salts (e.g., AgOTf) can abstract chloride ligands, generating active Au(I) species.
  • Mechanistic probes : Use deuterium kinetic isotope effects (KIEs) to distinguish between concerted and stepwise pathways in aryl–Au intermediates .

Q. How do solvent and counterion choices impact the stability of Au(I) complexes?

  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize cationic Au(I) species, while nonpolar solvents (e.g., toluene) favor neutral complexes.
  • Counterion effects : Non-coordinating anions (e.g., BF₄⁻, PF₆⁻) enhance catalytic activity by preventing anion exchange. In contrast, coordinating anions (e.g., Cl⁻) inhibit reactivity .

Methodological Considerations

Best practices for handling air- and moisture-sensitive Au(I) complexes:

  • Use Schlenk lines or gloveboxes for synthesis and storage.
  • Purge solvents with inert gases (N₂/Ar) and employ drying agents (e.g., molecular sieves).
  • Monitor decomposition via ³¹P NMR; broadening or shifting peaks indicate ligand dissociation .

Designing experiments to analyze luminescence quenching in Au(I) complexes:

  • Compare PLQYs in thin films vs. solution to assess aggregation-induced quenching.
  • Measure radiative lifetimes (τ) via time-resolved spectroscopy; τ <10 µs suggests efficient triplet harvesting for OLED applications .

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